molecular formula C10H19N3S B2838442 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol CAS No. 669752-35-6

5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Cat. No. B2838442
CAS RN: 669752-35-6
M. Wt: 213.34
InChI Key: WKACMXRNUPFBKY-UHFFFAOYSA-N
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Description

5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a chemical compound . It is a member of the 1,3,5-triazine family, which are heterocyclic compounds with three nitrogen atoms in the ring .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves reactions with dithiols or amines . A mixture of the compound, the corresponding dithiol or amine, and anhydrous potassium carbonate in acetone is stirred at room temperature until the initial compounds disappear .


Chemical Reactions Analysis

Triazines and tetrazines, including 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .

Scientific Research Applications

Pharmaceutical Development

5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is being explored for its potential in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. Researchers are particularly interested in its potential as an antimicrobial and antiviral agent, given its ability to disrupt microbial cell walls and inhibit viral replication .

Catalysis in Organic Synthesis

This compound is also valuable in the field of organic chemistry as a catalyst. Its triazine-thiol structure can facilitate various chemical reactions, including cyclization and condensation reactions. This makes it a useful tool for synthesizing complex organic molecules, which are essential in the production of pharmaceuticals, agrochemicals, and materials science.

Material Science and Nanotechnology

In material science, 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is used to create novel materials with unique properties. Its ability to form stable complexes with metals makes it useful in the development of nanomaterials. These materials can be used in a variety of applications, including sensors, catalysts, and electronic devices .

Biochemical Research

The compound is utilized in biochemical research to study enzyme interactions and protein folding. Its structure allows it to bind to specific enzymes, making it a useful probe for understanding enzyme mechanisms and developing enzyme inhibitors. This research is crucial for developing new drugs and understanding disease mechanisms .

Agricultural Chemistry

The compound is also being investigated for its potential use in agriculture. It can act as a growth regulator and protect plants from pests and diseases. Its antimicrobial properties make it a candidate for developing new pesticides and fungicides, which are essential for sustainable agriculture.

These applications highlight the versatility and importance of 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

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Future Directions

The future directions of research on 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol and similar compounds could involve further exploration of their biological activity and potential applications . For example, triazine and tetrazine derivatives have been identified as having potential applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

properties

IUPAC Name

5-cycloheptyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3S/c14-10-11-7-13(8-12-10)9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKACMXRNUPFBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CNC(=S)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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